molecular formula C7H5BrN2O B3219666 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol CAS No. 1190319-67-5

3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol

Cat. No.: B3219666
CAS No.: 1190319-67-5
M. Wt: 213.03 g/mol
InChI Key: JEYADCFMDUVZLN-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the desired position on the pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, migration, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol is unique due to its specific bromine substitution, which imparts distinct reactivity and biological properties. This makes it a valuable scaffold for the development of novel therapeutic agents and chemical probes.

Properties

IUPAC Name

3-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYADCFMDUVZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol
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3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol
Reactant of Route 5
3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol
Reactant of Route 6
3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol

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